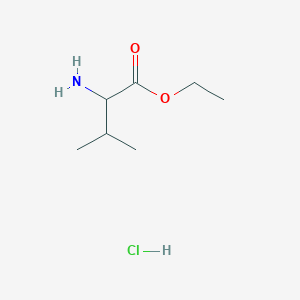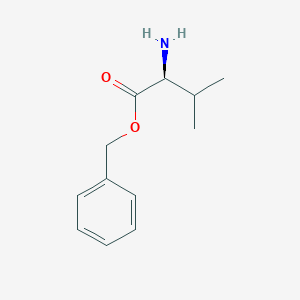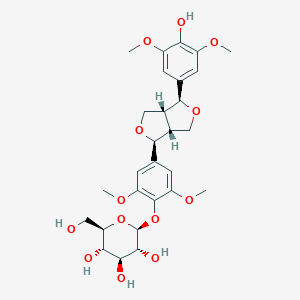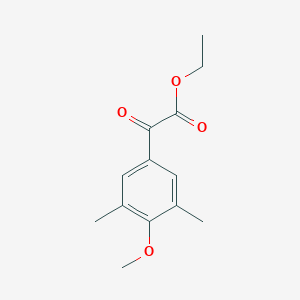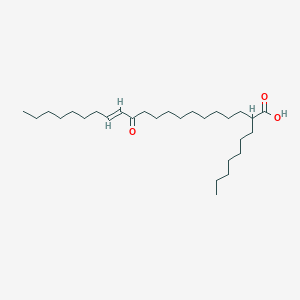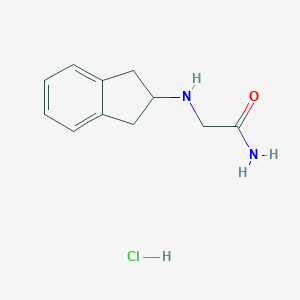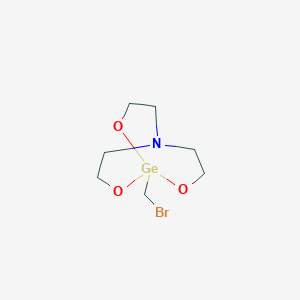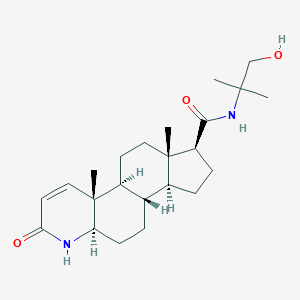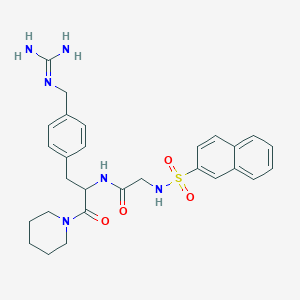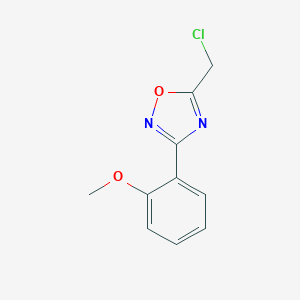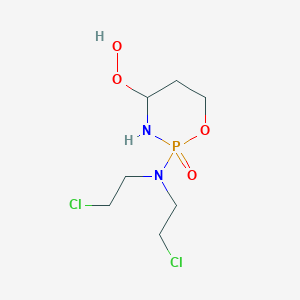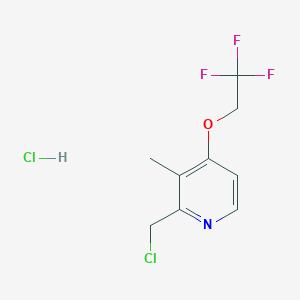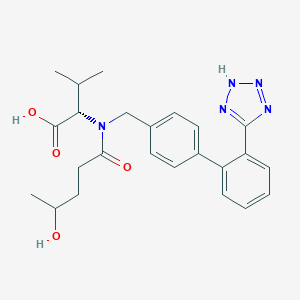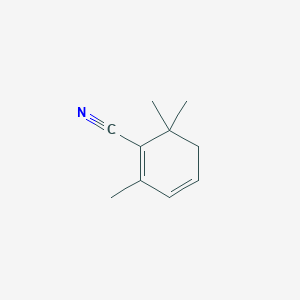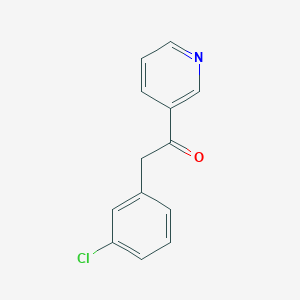
2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone
Descripción general
Descripción
- This compound is a chemical of interest due to its unique structure and properties. It is related to various other compounds studied for their diverse applications in chemistry and materials science.
Synthesis Analysis
- There is no direct synthesis study available for “2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone”. However, related compounds have been synthesized through methods like one-pot multi-component reactions and catalyzed coupling reactions (Louroubi et al., 2019).
Molecular Structure Analysis
- Studies on similar compounds involve using spectroscopic techniques (NMR, FT-IR) and X-ray diffraction for structural characterization. Density functional theory (DFT) is often used for theoretical studies of molecular structure (Sivakumar et al., 2021).
Chemical Reactions and Properties
- While specific reactions of “2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone” are not documented, related compounds show various reactivities and chemical transformations, including cyclizations and interactions with nucleophiles (Trécourt et al., 1990).
Physical Properties Analysis
- The physical properties such as solubility, melting and boiling points, and stability of “2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone” are not directly studied, but these are typically determined using experimental methods and correlated with molecular structure.
Chemical Properties Analysis
- The chemical properties like acidity, basicity, reactivity towards various reagents, and stability under different conditions are often studied through experimental and computational methods. Similar compounds have shown interesting electronic properties, as indicated by HOMO-LUMO analysis and molecular electrostatic potential studies (Parveen S et al., 2016).
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Synthesis and Fungicidal Activity : Compounds related to 2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone, such as substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have been synthesized for pharmacological and agrochemical screening, demonstrating fungicidal activity (Kuzenkov & Zakharychev, 2009).
Catalysis and Material Science
- Polymerization Catalysts : The compound has been explored in the context of catalysis, for instance, in the polymerization of ethylene catalyzed by iron/methylaluminoxane (MAO) systems, affecting polymer microstructure (Fernandes et al., 2002).
Pharmaceutical Intermediates
- Chiral Synthesis : Research has been conducted on the asymmetric synthesis of chiral alcohols, such as (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key intermediate in the synthesis of β-adrenoceptor receptor agonists, using biotransformation methods for high yield and enantioselectivity (Ni et al., 2012).
Luminescent Materials
- Sensing Applications : Novel Metal-Organic Frameworks (MOFs) containing ketone group sites have been developed for highly sensitive luminescent sensing of nitrobenzene and iron(III), showcasing the potential of related compounds in the creation of dual-functional materials for environmental monitoring (Zhang et al., 2017).
Safety And Hazards
The safety and hazards of a compound refer to how it should be handled to prevent harm to people and the environment. This can include information on toxicity, flammability, and disposal methods.
Direcciones Futuras
Future directions in the study of a compound could involve finding new synthetic routes, discovering new reactions, or investigating new potential uses for the compound.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1-pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13(16)11-4-2-6-15-9-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCWMYMJVPJFOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572032 | |
| Record name | 2-(3-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-(3-pyridinyl)-1-ethanone | |
CAS RN |
31251-55-5 | |
| Record name | 2-(3-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



